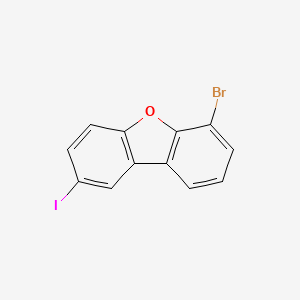
3-Quinolinemethanol, alpha-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(trifluoromethyl)quinoline-3-methanol is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(trifluoromethyl)quinoline-3-methanol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method involves the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) and iodine monochloride (ICl) under mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds . These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Alpha-(trifluoromethyl)quinoline-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include copper iodide (CuI), potassium fluoride (KF), and dimethylformamide (DMF) as a solvent . The reactions are typically carried out under reflux conditions to ensure complete conversion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the trifluoromethylation of 6-methylquinoline using an iridium-catalyzed reaction results in highly selective trifluoromethylated products .
Scientific Research Applications
Alpha-(trifluoromethyl)quinoline-3-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, it exhibits antibacterial, antineoplastic, and antiviral activities . The compound is also used in the development of new drugs and as a component in liquid crystals for industrial applications .
Mechanism of Action
The mechanism of action of alpha-(trifluoromethyl)quinoline-3-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological processes . This makes it effective in treating diseases caused by bacteria, viruses, and cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other fluorinated quinolines such as 2-trifluoromethyl-3-iodoquinoline and 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline .
Uniqueness: What sets alpha-(trifluoromethyl)quinoline-3-methanol apart from these similar compounds is its unique combination of a trifluoromethyl group and a quinoline ring. This combination enhances its biological activity and provides unique properties that make it valuable in various applications .
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H |
InChI Key |
JOIVPPLBXREBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)




![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)





